3-Hydroxylidocaine is a primary metabolite of lidocaine, a local anesthetic drug widely used in human and veterinary medicine. [, ] It is formed through the aromatic ring hydroxylation of lidocaine, primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2 in humans. [, , , , ] 3-Hydroxylidocaine is further metabolized primarily through glucuronidation. [, ] In research, 3-hydroxylidocaine serves as a valuable biomarker for investigating lidocaine metabolism and cytochrome P450 activity. [, , , , ]
The synthesis of 3-hydroxylidocaine occurs predominantly through the metabolic hydroxylation of lidocaine. The key enzyme involved in this process is cytochrome P450 1A2, which catalyzes the addition of a hydroxyl group to the aromatic ring of lidocaine. This reaction typically occurs in the liver and is part of Phase I metabolism, which modifies substances to enhance their solubility and facilitate their excretion .
The molecular formula for 3-hydroxylidocaine is C₁₈H₂₃N₂O₂, and its structure features a hydroxyl group (-OH) attached to the aromatic ring at the third position. This specific positioning distinguishes it from other metabolites like 4-hydroxylidocaine.
3-Hydroxylidocaine is involved in various chemical reactions that can modify its structure further:
The mechanism of action for 3-hydroxylidocaine primarily relates to its role as a metabolite of lidocaine. Lidocaine itself functions by blocking sodium ion channels in neuronal membranes, thereby inhibiting action potentials and providing local anesthesia.
3-Hydroxylidocaine possesses distinct physical and chemical properties that influence its behavior in biological systems:
The applications of 3-hydroxylidocaine are primarily rooted in its role as a metabolite of lidocaine:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3